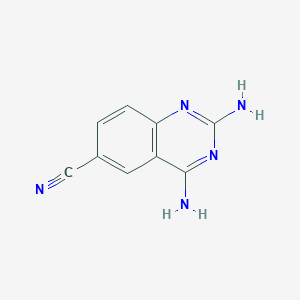

2,4-Diaminoquinazoline-6-carbonitrile

Descripción general

Descripción

2,4-Diaminoquinazoline-6-carbonitrile is a useful research compound. Its molecular formula is C9H7N5 and its molecular weight is 185.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 2,4-diaminoquinazoline-6-carbonitrile are primarily attributed to its ability to interact with various molecular targets. Key activities include:

- Anticancer Properties : The compound has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various human tumor cell lines.

- Antimicrobial Activity : It exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

Scientific Research Applications

-

Anticancer Research

- A study demonstrated that derivatives of 2,4-diaminoquinazoline exhibited significant antiproliferative effects against various human tumor cell lines. For instance, certain derivatives caused G2/M cell cycle arrest and disrupted microtubule formation in melanoma cells .

- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through specific signaling pathways .

-

Antimicrobial Studies

- Research indicated that 2,4-diaminoquinazoline displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded between 5.64 µM to 77.38 µM against various strains .

- Additionally, antifungal activity was noted against Candida albicans with MIC values ranging from 16.69 µM to 78.23 µM .

-

Anti-inflammatory Applications

- In vivo studies have shown the compound's efficacy in reducing inflammation markers in models of induced arthritis, demonstrating significant reduction in paw swelling after treatment.

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Quinazoline core with amino groups | Specific enzyme inhibition | Anticancer, antimicrobial |

| 3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile | Methyl substitutions at positions 3 and 8 | Enhanced lipophilicity | Improved bioavailability |

| 2-Aminoquinazolinone | Additional carbonyl group | Diverse biological activities | Antimicrobial properties |

Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 12.34 µM |

| Pseudomonas aeruginosa | 20.45 µM |

| Candida albicans | 16.69 µM |

Case Studies

- Anticancer Activity Study

- Antimicrobial Effectiveness

-

In Vivo Anti-inflammatory Effects

- In a rat model of arthritis, treatment with the compound resulted in a notable decrease in inflammation markers compared to control groups, suggesting its potential utility in managing inflammatory conditions.

Propiedades

Número CAS |

18917-68-5 |

|---|---|

Fórmula molecular |

C9H7N5 |

Peso molecular |

185.19 g/mol |

Nombre IUPAC |

2,4-diaminoquinazoline-6-carbonitrile |

InChI |

InChI=1S/C9H7N5/c10-4-5-1-2-7-6(3-5)8(11)14-9(12)13-7/h1-3H,(H4,11,12,13,14) |

Clave InChI |

FGNJZOQLZLEBME-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1C#N)C(=NC(=N2)N)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.